Tert-butyl(propyl)amine hydrochloride

CAS No.: 57885-83-3

Cat. No.: VC4163809

Molecular Formula: C7H18ClN

Molecular Weight: 151.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57885-83-3 |

|---|---|

| Molecular Formula | C7H18ClN |

| Molecular Weight | 151.68 |

| IUPAC Name | 2-methyl-N-propylpropan-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C7H17N.ClH/c1-5-6-8-7(2,3)4;/h8H,5-6H2,1-4H3;1H |

| Standard InChI Key | PAONSUXLFOSFKN-UHFFFAOYSA-N |

| SMILES | CCCNC(C)(C)C.Cl |

Introduction

Structural Characterization

Molecular Architecture

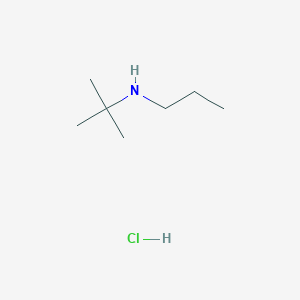

Tert-butyl(propyl)amine hydrochloride consists of a tertiary amine backbone, where a propyl chain (CH₂CH₂CH₃) is bonded to a tert-butyl group (C(CH₃)₃) via a nitrogen atom. The hydrochloride salt forms through protonation of the amine group, yielding a positively charged ammonium ion paired with a chloride counterion . Key structural descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₈ClN | |

| SMILES | CCCNC(C)(C)C.Cl | |

| InChIKey | PAONSUXLFOSFKN-UHFFFAOYSA-N | |

| Molecular Weight | 151.68 g/mol |

The tert-butyl group imparts steric hindrance, influencing the compound’s reactivity and interactions in solution .

Spectroscopic and Computational Data

Predicted collision cross-section (CCS) values derived from ion mobility spectrometry provide insights into its gas-phase behavior :

| Adduct | Predicted CCS (Ų) |

|---|---|

| [M+H]⁺ | 126.9 |

| [M+Na]⁺ | 136.8 |

| [M+NH₄]⁺ | 135.5 |

These values aid in mass spectrometry-based identification, particularly in environmental or biological matrices .

Synthesis and Industrial Production

Synthetic Routes

The hydrochloride salt is typically synthesized via two primary methods:

-

Direct Amination of tert-Butyl Precursors: Reacting tert-butyl alcohol or methyl tert-butyl ether (MTBE) with propylamine under acidic conditions . A patented method involves MTBE and urea in concentrated sulfuric acid, followed by alkaline hydrolysis to yield tert-butylamine, which is subsequently protonated with HCl .

-

Salt Formation: Neutralizing tert-butyl(propyl)amine with hydrochloric acid, as shown in the reaction:

This method achieves yields exceeding 90% under optimized conditions .

Process Optimization

Industrial-scale production emphasizes cost efficiency and safety. The MTBE-urea route avoids cyanide intermediates, reducing environmental hazards compared to traditional hydrocyanic acid methods . Key parameters include:

-

Temperature Control: Maintaining 20–25°C during MTBE addition to prevent side reactions .

-

Alkaline Hydrolysis: Using 40% NaOH for tert-butyl urea conversion, achieving >98% yield .

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to moisture or light. Solubility data remain limited, though it is presumed soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a decomposition onset at ~180°C, accompanied by HCl release. This property necessitates careful handling during high-temperature applications .

Applications in Industry and Research

Pharmaceutical Intermediates

Tert-butyl(propyl)amine hydrochloride serves as a precursor in synthesizing rubber accelerators and antibiotics like rifampicin . Its steric bulk enhances drug molecule stability, reducing metabolic degradation.

Agrochemical Development

The compound’s amine functionality facilitates the synthesis of herbicides and fungicides. Recent patents highlight its role in creating chiral ligands for asymmetric catalysis, improving pesticide efficacy .

| Hazard Class | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Wear protective gloves |

| Eye Irritation | H319 | Use face shields |

| Respiratory Irritation | H335 | Ensure adequate ventilation |

Environmental and Atmospheric Behavior

OH Radical Reactivity

Experimental studies at the European Photoreactor (EUPHORE) demonstrate that tert-butyl(propyl)amine reacts with atmospheric OH radicals, forming nitramines and acetone as primary products :

This reaction pathway contributes to secondary organic aerosol (SOA) formation, with tert-butylaminium nitrate identified as a low-volatility particle-phase product (vapor pressure ≈ 5.1 × 10⁻⁶ Pa at 298 K) .

Ecotoxicological Impact

While acute toxicity data are sparse, structural analogs suggest moderate aquatic toxicity. Hydrolysis in water releases chloride ions, potentially affecting freshwater ecosystems .

Recent Research Advancements

Photochemical Degradation

A 2025 study revealed that UV irradiation accelerates decomposition, generating formaldehyde and 2-methylpropene as minor byproducts . These findings inform waste management strategies for industrial effluents.

Catalytic Applications

Emerging research explores its use in palladium-catalyzed cross-coupling reactions, enhancing synthetic efficiency for aryl-alkyl bond formation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume